molecular formula C29H28N8OS B12411918 Ret-IN-10

Ret-IN-10

Cat. No.: B12411918
M. Wt: 536.7 g/mol
InChI Key: CCWHRQDNJUAXAI-LDLOPFEMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ret-IN-10 is synthesized through a series of chemical reactions involving heterocyclic sulfoximine compounds. The synthetic route typically involves the formation of a sulfoximine intermediate, which is then reacted with various reagents to form the final compound . The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes scaling up the reactions, using industrial-grade equipment, and ensuring stringent quality control measures to produce this compound suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Ret-IN-10 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered chemical properties, which can be further studied for their biological activities .

Scientific Research Applications

Ret-IN-10 has a wide range of scientific research applications, including:

Mechanism of Action

Ret-IN-10 exerts its effects by inhibiting the activity of the RET receptor tyrosine kinase. The compound binds to the active site of the RET protein, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts cellular processes such as proliferation, growth, and survival, which are critical for cancer progression. The molecular targets and pathways involved include the PI3K/AKT, RAS/RAF, MAPK, and PLCγ pathways .

Comparison with Similar Compounds

Uniqueness of Ret-IN-10: this compound is unique in its potent inhibitory activity against RET with potentially lower toxicity compared to non-selective inhibitors. It has shown promising results in preclinical studies, making it a valuable compound for further research and development in cancer therapy .

Properties

Molecular Formula

C29H28N8OS

Molecular Weight

536.7 g/mol

IUPAC Name

4-[6-[4-[(methyl-oxo-phenyl-λ6-sulfanylidene)amino]piperidin-1-yl]pyridin-3-yl]-6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C29H28N8OS/c1-35-19-24(18-32-35)22-14-27(29-23(15-30)17-33-37(29)20-22)21-8-9-28(31-16-21)36-12-10-25(11-13-36)34-39(2,38)26-6-4-3-5-7-26/h3-9,14,16-20,25H,10-13H2,1-2H3/t39-/m1/s1

InChI Key

CCWHRQDNJUAXAI-LDLOPFEMSA-N

Isomeric SMILES

CN1C=C(C=N1)C2=CN3C(=C(C=N3)C#N)C(=C2)C4=CN=C(C=C4)N5CCC(CC5)N=[S@@](=O)(C)C6=CC=CC=C6

Canonical SMILES

CN1C=C(C=N1)C2=CN3C(=C(C=N3)C#N)C(=C2)C4=CN=C(C=C4)N5CCC(CC5)N=S(=O)(C)C6=CC=CC=C6

Origin of Product

United States

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